2,4-二氯-5-环丁基嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

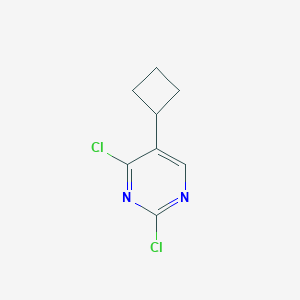

2,4-Dichloro-5-cyclobutylPyrimidine is a heterocyclic aromatic compound with the molecular formula C8H8Cl2N2. This compound is part of the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. Pyrimidines are known for their wide range of pharmacological activities, including antibacterial, antiviral, antifungal, and anti-inflammatory properties .

科学研究应用

Chemical Properties and Structure

2,4-Dichloro-5-cyclobutylPyrimidine has the molecular formula C8H8Cl2N2. It belongs to the pyrimidine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. This structure contributes to its diverse chemical reactivity and biological activity.

Pharmaceutical Applications

-

Antimicrobial Activity :

- The compound has been investigated for its antibacterial and antiviral properties. Studies have shown that pyrimidines can exhibit significant antimicrobial effects against various pathogens. For instance, derivatives of pyrimidine have been found to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MIC) ranging from 15.62 to 31.25 μmol/L.

-

Anti-inflammatory Properties :

- 2,4-Dichloro-5-cyclobutylPyrimidine is also explored for its potential anti-inflammatory effects. Research indicates that compounds with similar structures can modulate inflammatory pathways, making them candidates for treating inflammatory diseases.

- Therapeutic Uses :

Biological Research Applications

- Genetic Studies :

-

Drug Development :

- The compound's unique structure allows it to serve as a building block for synthesizing more complex heterocyclic compounds, which can be further modified for enhanced pharmacological properties.

Agrochemical Applications

- Fungicidal Activity :

-

Agrochemical Production :

- The compound is utilized in the synthesis of agrochemicals aimed at enhancing agricultural productivity while managing pest populations effectively.

Data Summary Table

| Application Type | Activity Description | Key Findings/Remarks |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Effective against MRSA (MIC: 15.62 - 31.25 μmol/L) |

| Anti-inflammatory | Modulation of inflammatory pathways | Potential therapeutic candidate for inflammatory diseases |

| Drug Development | Building block for complex heterocycles | Useful in synthesizing new pharmaceuticals |

| Fungicidal | Activity against fungal pathogens | Effective in crop protection applications |

Case Studies and Research Findings

- A study on the antimicrobial efficacy of various pyrimidine derivatives revealed that modifications in structure significantly affected their activity against MRSA strains, emphasizing the importance of chemical structure in biological effectiveness.

- Another investigation focused on the anti-inflammatory properties of pyrimidine derivatives demonstrated their potential to inhibit pro-inflammatory cytokines, suggesting applications in chronic inflammatory conditions.

- In genetic research involving pyrimidine dimers, findings indicated that such compounds could enhance our understanding of DNA repair mechanisms and mutagenesis, providing insights into cancer biology .

作用机制

Target of Action

Pyrimidines, the class of compounds to which it belongs, are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

Pyrimidines, in general, are known to undergo nucleophilic aromatic substitution reactions, especially when they contain halogens at the 2- and 4-positions . The highly electron-deficient character of the pyrimidine ring makes it susceptible to nucleophilic attack . This property could potentially influence the interaction of 2,4-dichloro-5-cyclobutylpyrimidine with its biological targets.

Biochemical Pathways

Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities . Therefore, it’s plausible that 2,4-dichloro-5-cyclobutylpyrimidine could influence pathways related to these activities.

Pharmacokinetics

The compound’s predicted properties include a boiling point of 2848±280 °C and a density of 1395±006 g/cm3 . These properties could potentially influence its bioavailability.

Result of Action

Given its structural similarity to other pyrimidines, it may share some of their biological activities, which include antibacterial and antimicrobial effects .

生化分析

Biochemical Properties

The role of 2,4-dichloro-5-cyclobutylpyrimidine in biochemical reactions is not well-documented in the literature. As a pyrimidine derivative, it may interact with various enzymes, proteins, and other biomolecules. Pyrimidines are known to play crucial roles in DNA and RNA structures, and they are involved in many biochemical processes .

Molecular Mechanism

Pyrimidines can undergo electrophilic aromatic substitution reactions, forming sigma-bonds with the benzene ring and generating a positively charged intermediate .

Temporal Effects in Laboratory Settings

There is currently no specific information available on the temporal effects of 2,4-dichloro-5-cyclobutylpyrimidine in laboratory settings. Studies on similar compounds could provide insights into its stability, degradation, and long-term effects on cellular function .

Metabolic Pathways

Metabolic pathways are interconnected biochemical reactions that convert a substrate molecule through a series of metabolic intermediates, eventually yielding a final product .

Transport and Distribution

The transport and distribution of chemical compounds within cells often involve specific transporters or binding proteins .

Subcellular Localization

The subcellular localization of a compound can affect its activity or function, and it can be directed to specific compartments or organelles by targeting signals or post-translational modifications .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dichloro-5-cyclobutylPyrimidine typically involves the reaction of 2,4-dichloropyrimidine with cyclobutylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of 2,4-dichloro-5-cyclobutylPyrimidine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

化学反应分析

Types of Reactions: 2,4-Dichloro-5-cyclobutylPyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.

Major Products Formed:

Substitution Products: Various substituted pyrimidine derivatives depending on the nucleophile used.

Oxidation and Reduction Products: Different oxidized or reduced forms of the original compound.

相似化合物的比较

- 2,4-Dichloro-5-fluoropyrimidine

- 2,4-Dichloro-5-nitropyrimidine

- 2,4-Dichloro-5-methylpyrimidine

Comparison: 2,4-Dichloro-5-cyclobutylPyrimidine is unique due to the presence of the cyclobutyl group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .

生物活性

2,4-Dichloro-5-cyclobutylpyrimidine is a pyrimidine derivative that has garnered interest due to its potential biological activities. Pyrimidines are known for their roles in various biochemical processes, including nucleic acid metabolism and enzyme interactions. This article explores the biological activity of 2,4-dichloro-5-cyclobutylpyrimidine, focusing on its biochemical properties, molecular mechanisms, and potential applications in pharmacology.

Pyrimidine derivatives often exhibit a range of biological activities, including antimicrobial and anticancer effects. The specific biochemical properties of 2,4-dichloro-5-cyclobutylpyrimidine are not extensively documented; however, its structural similarity to other pyrimidines suggests it may share similar activities.

- Chemical Structure : The compound features a dichlorinated pyrimidine core with a cyclobutyl substituent, which may influence its interaction with biological targets.

- Interactions : As a pyrimidine derivative, it is hypothesized that 2,4-dichloro-5-cyclobutylpyrimidine could interact with various enzymes and proteins involved in nucleic acid synthesis and repair mechanisms.

Molecular Mechanism

The biological activity of pyrimidines often involves their ability to participate in electrophilic aromatic substitution reactions. This property allows them to form stable complexes with biomolecules such as DNA and RNA.

- Electrophilic Aromatic Substitution : Pyrimidines can undergo reactions that lead to the formation of sigma-bonds with nucleophiles. This mechanism is essential for their role in cellular processes such as transcription and replication.

- Potential DNA Interaction : Given the structural characteristics of 2,4-dichloro-5-cyclobutylpyrimidine, it may act as an alkylating agent or groove binder, potentially leading to DNA damage or modulation of gene expression .

Anticancer Potential

The anticancer activity of pyrimidine derivatives has been widely studied. For instance:

- Cell Proliferation Inhibition : Some pyrimidines have demonstrated the ability to inhibit cell proliferation in leukemia cell lines. It is suggested that modifications at the N5 position can enhance this activity while reducing toxicity .

- Mechanisms of Action : The potential mechanisms include interference with DNA synthesis and repair pathways, leading to increased apoptosis in cancer cells.

Case Studies

- Pyrimidine Analog Studies :

- DNA Interaction Studies :

Data Table: Biological Activities of Pyrimidines

属性

IUPAC Name |

2,4-dichloro-5-cyclobutylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2/c9-7-6(5-2-1-3-5)4-11-8(10)12-7/h4-5H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZEUCNRJTBHZHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=CN=C(N=C2Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。